4-(Piperidin-4-yl)benzenesulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

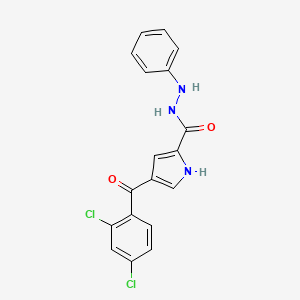

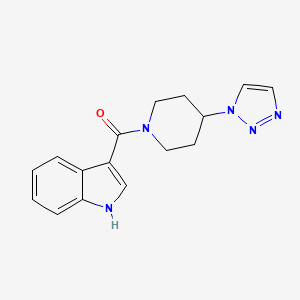

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

4-Piperidone is an organic compound with the molecular formula OC (CH2)4NH . It can be viewed as a derivative of piperidine . 4-Piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .Molecular Structure Analysis

The molecular formula of 4-(Piperidin-4-yl)benzenesulfonamide hydrochloride is C11H17ClN2O2S. The molecular weight is 276.78.Chemical Reactions Analysis

4-Piperidin-4-yl-benzenesulfonamide is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Physical And Chemical Properties Analysis

The physical form of 4-(Piperidin-4-yl)benzenesulfonamide is a light orange solid . The refractive index is predicted to be n 20D 1.57 .Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Hypoxia-Inducible Factor 1 Pathways

- N-(piperidin-4-yl)benzamide derivatives have been studied as activators of hypoxia-inducible factor 1 pathways .

- Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells (IC 50 values of 0.12 and 0.13 μM, respectively) .

- Compounds 10b and 10j induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

-

Organic Synthesis

- 4,4-Piperidinediol hydrochloride is a versatile compound with various applications .

- One of its significant uses lies in the field of organic synthesis .

- 4,4-Piperidinediol hydrochloride serves as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles .

-

Antiviral, Antimalarial, Antimicrobial, Antifungal, Antihypertension, Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic and/or Anticoagulant Agents

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

- Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

-

Antioxidant Action

- Piperine, a true alkaloid having a piperidine moiety, is found in plants of the Piperaceae family .

- It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

- The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .

- Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .

-

Antiproliferation and Antimetastatic Effects

Safety And Hazards

Eigenschaften

IUPAC Name |

4-piperidin-4-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H2,12,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONSMDCISAPQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388689.png)

![N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2388691.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2388692.png)

![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)

![1-[4-[2-(4-Methylsulfonylphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2388702.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)

![4-Tert-butyl-6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2388705.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388706.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2388709.png)